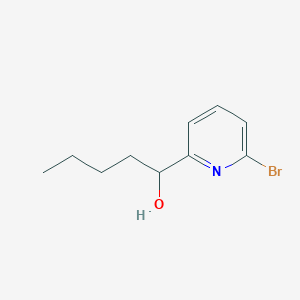

1-(6-Bromo-2-pyridinyl)-1-pentanol

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

1-(6-bromopyridin-2-yl)pentan-1-ol |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-6-9(13)8-5-4-7-10(11)12-8/h4-5,7,9,13H,2-3,6H2,1H3 |

InChI Key |

LJPUXOINGMLDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=NC(=CC=C1)Br)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Bromo-2-pyridinyl)-1-pentanol has been investigated for its potential as a pharmacological agent. The compound's structure suggests that it may interact with biological systems, particularly as a ligand or a precursor for drug development.

- Antimicrobial Activity : Research indicates that derivatives of brominated pyridines exhibit significant antimicrobial properties. The introduction of functional groups like the bromo substituent can enhance the activity against various pathogens. A study involving similar compounds demonstrated that modifications led to increased inhibition against bacterial strains, suggesting that this compound may also possess similar properties .

| Compound | Antimicrobial Activity | Method of Synthesis |

|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | High against Gram-positive bacteria | Condensation with acetic anhydride |

Materials Science Applications

The compound is also utilized in materials science, particularly in the synthesis of advanced materials:

- Organic Electronics : this compound has been employed in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its ability to form stable films and its electronic properties make it suitable for these applications .

- Solvents and Coatings : The compound is noted for its utility in producing solvents, plastics, coatings, and adhesives. Its chemical stability and compatibility with various substrates enhance the performance of these materials in industrial applications .

| Application | Type | Properties |

|---|---|---|

| OLEDs | Electronic Device | High stability, good film-forming ability |

| Coatings | Industrial Material | Chemical resistance, adhesion properties |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated pyridine derivatives, including those structurally related to this compound. The results indicated a strong correlation between the presence of the bromo group and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis for Organic Electronics

In another research initiative, this compound was synthesized as part of a larger project aimed at developing new materials for organic electronics. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. The findings revealed that these compounds exhibited favorable charge transport properties essential for efficient electronic device performance.

Comparison with Similar Compounds

Structural and Physical Properties

The bromopyridinyl group significantly differentiates 1-(6-Bromo-2-pyridinyl)-1-pentanol from simpler alcohols. Key comparisons include:

Key Observations :

- The bromopyridinyl group increases molecular weight by ~156 g/mol compared to 1-pentanol, resulting in higher boiling points and reduced water solubility .

Q & A

Q. What synthetic strategies are effective for preparing 1-(6-Bromo-2-pyridinyl)-1-pentanol, and what critical parameters influence reaction efficiency?

- Methodological Answer : A plausible route involves coupling a bromopyridinyl moiety with a pentanol derivative. For example, a Grignard reagent (e.g., pentylmagnesium bromide) could react with 6-bromo-2-pyridinecarboxaldehyde, followed by reduction to yield the alcohol. Key parameters include temperature control (0–5°C for Grignard stability), solvent choice (anhydrous THF or ether), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended . Bromopyridine intermediates, such as (5-Bromopyrid-2-yl)methanol, suggest similar reactivity patterns for functional group transformations .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR : H NMR will show splitting patterns from the pyridine ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and the pentanol chain (e.g., hydroxyl proton at δ 1.5–2.0 ppm, broad). C NMR will confirm the brominated pyridine carbon (δ ~150 ppm) and alcohol carbon (δ ~60 ppm).

- GC-MS/EI : Look for molecular ion peaks at m/z 229 (M) and fragment ions from Br loss (m/z 150) or pyridine ring cleavage.

- IR : O-H stretch (~3300 cm) and C-Br vibration (~600 cm) are critical.

Cross-referencing with databases like HMDB or NIST Chemistry WebBook ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

- Methodological Answer : Apply a Central Composite Design (CCD) to evaluate variables like catalyst loading, temperature, and solvent polarity. For example:

- Factors : Catalyst (e.g., Pd/C, 0.5–2.0 mol%), temperature (60–100°C), reaction time (12–24 hrs).

- Responses : Yield (%) and purity (HPLC area%).

Use ANOVA to identify significant factors and construct a response surface model. A lack-of-fit test (p > 0.05) validates model adequacy. 3D surface plots visualize interactions, enabling parameter optimization (e.g., 1.5 mol% catalyst at 80°C maximizes yield) .

Q. What computational approaches are suitable for predicting the thermodynamic properties of this compound, such as vapor-liquid equilibrium or solubility?

- Methodological Answer :

- Force Field Parameterization : Use molecular dynamics (MD) with a modified TAMie force field, calibrated against experimental density data (e.g., 0.8247 g/cm for 1-pentanol analogs). Simulate vapor-liquid coexistence curves at 0.58 ≤ T/T ≤ 0.96 to predict critical points .

- Solubility Modeling : Apply the Van Dael Ideal Mixing Relation or Nomoto’s equation to estimate ultrasonic velocities in ternary systems (e.g., n-hexane/1-pentanol mixtures). Validate with χ tests for goodness-of-fit .

Q. How should researchers address contradictions in kinetic data for reactions involving this compound, such as conflicting rate coefficients?

- Methodological Answer :

- Cross-Validation : Replicate experiments using absolute rate determination methods (e.g., laser flash photolysis) alongside relative techniques (e.g., competition kinetics with 1-pentanol as a reference). For example, resolve discrepancies in hydroxyl radical (HO•) rate coefficients by averaging data relative to established standards (e.g., k(HO + 1-pentanol) = 1.12 × 10 cm molecule s) .

- Error Analysis : Quantify systematic errors (e.g., impurity in bromopyridine starting material) using GC-MS purity checks and control experiments with purified substrates .

Q. What mechanistic insights can be gained from studying the oxidative decomposition of this compound in combustion or catalytic environments?

- Methodological Answer :

- Jet-Stirred Reactor (JSR) Studies : Monitor species profiles (e.g., CO, CO, brominated intermediates) at 10 atm and 530–1220 K. Compare with kinetic models (e.g., Cantera software) to identify dominant pathways (e.g., C-Br bond cleavage vs. alcohol dehydrogenation) .

- Flame Speed Analysis : Measure laminar flame speeds at 0.10–0.75 MPa and 393–473 K. The bromine atom’s radical scavenging effect may reduce flame speed compared to non-halogenated pentanols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.